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molecular formula C9H12N2O4S B8394172 N-(4-nitrobenzyl)ethanesulfonamide CAS No. 1224932-62-0

N-(4-nitrobenzyl)ethanesulfonamide

Cat. No. B8394172
M. Wt: 244.27 g/mol
InChI Key: LVIIOEBPOBMMLX-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To the residue of the product from step 1 (0.25 mmol) is added methanol (350 μL), hydrazine (33 μL), and Raney-Nickel (10 mg). The reaction mixture is shaken at room temperature for 16 hours, then filtered and the solution concentrated to yield ethanesulfonic acid 4-amino-benzylamide, which is used as such for the subsequent reaction.
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
350 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][NH:9][S:10]([CH2:13][CH3:14])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.NN>[Ni].CO>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]([CH2:8][NH:9][S:10]([CH2:13][CH3:14])(=[O:12])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.25 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CNS(=O)(=O)CC)C=C1
Name
Quantity
33 μL
Type
reactant
Smiles
NN
Name
Quantity
10 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
350 μL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is shaken at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C(CNS(=O)(=O)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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